![molecular formula C14H22O4Si B14365861 Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane CAS No. 92915-87-2](/img/structure/B14365861.png)
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a propyl chain containing an oxirane (epoxide) ring and two methoxy groups. This compound is known for its versatility and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane typically involves the reaction of phenylsilane with glycidol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The phenyl group can be reduced to a cyclohexyl group.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biocompatible materials for drug delivery systems.
Medicine: Utilized in the development of novel therapeutic agents and diagnostic tools.
Industry: Applied in the production of advanced materials such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is exploited in applications such as cross-linking, surface modification, and immobilization of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane
- Methoxy(dimethyl)[3-(2-oxiranylmethoxy)propyl]silane
- (3-Glycidoxypropyl)trimethoxysilane
Uniqueness
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane is unique due to the presence of both methoxy groups and an oxirane ring, which confer distinct reactivity and versatility. The phenyl group also enhances its stability and compatibility with various substrates, making it a valuable compound in diverse applications.
Propiedades
Número CAS |
92915-87-2 |
|---|---|
Fórmula molecular |
C14H22O4Si |
Peso molecular |
282.41 g/mol |
Nombre IUPAC |
dimethoxy-[3-(oxiran-2-ylmethoxy)propyl]-phenylsilane |
InChI |
InChI=1S/C14H22O4Si/c1-15-19(16-2,14-7-4-3-5-8-14)10-6-9-17-11-13-12-18-13/h3-5,7-8,13H,6,9-12H2,1-2H3 |
Clave InChI |
VDCSZEZNBODVRT-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCOCC1CO1)(C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


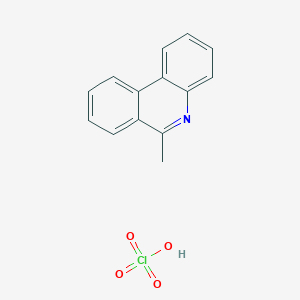
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
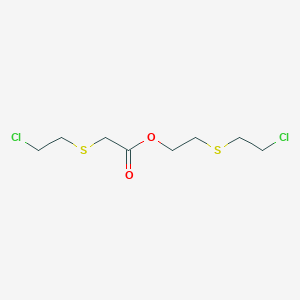


![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
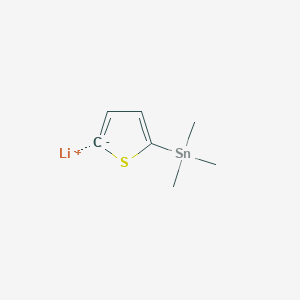
![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)
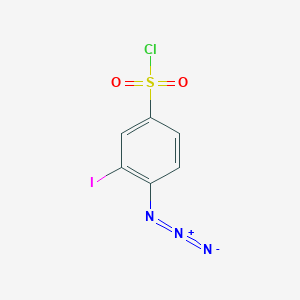

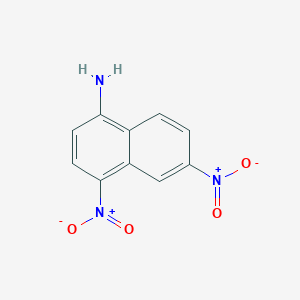
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)
